molecular formula C14H9BrN2S B2370750 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole CAS No. 912900-96-0

4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole

Cat. No.: B2370750
CAS No.: 912900-96-0
M. Wt: 317.2
InChI Key: DSZOMLGISBAPNN-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole is a heterocyclic compound that has been studied for its potential biological activities . It is part of a class of compounds known as thiazoles, which are important in medicinal chemistry due to their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . Another study reported the synthesis of pyrrolizine via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed through spectral data analyses, including IR, 1H-NMR, 13C-NMR spectra, and HRMS . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Scientific Research Applications

Antimicrobial Applications

4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole and its derivatives have been studied for their antimicrobial properties. Research has shown that these compounds can be effective against various gram-positive and gram-negative bacteria, yeasts, and molds. For instance, a study synthesized novel thiazoles bearing pyridyl and triazolyl scaffolds, which demonstrated significant antimicrobial activity against a range of bacteria and yeast strains, including Micrococcus luteus, Bacillus cereus, Listeria monocytogenes, and Staphylococcus aureus (Tay et al., 2022). Additionally, pyridine thiazole derivatives have been studied for their potential as corrosion inhibitors, which indirectly contributes to antimicrobial applications by protecting surfaces from microbial colonization and corrosion (Chaitra et al., 2016).

Anticancer Properties

Thiazole derivatives, including this compound, have been explored for their potential anticancer properties. For example, a study developed novel pyridine-thiazole hybrid molecules and found them to exhibit high antiproliferative activity against various cancer cell lines, including those derived from colon, breast, lung cancers, glioblastoma, and leukemia (Ivasechko et al., 2022). Another study reported the synthesis of zinc(II) complexes with pyridine thiazole derivatives, which demonstrated enhanced antimicrobial and antitumor activities compared to the free ligands (Xun-Zhong et al., 2020).

Photovoltaic Applications

Thiazole derivatives are also being explored in the field of photovoltaics. A study focused on conjugated main-chain polymers containing thiazole units for organic photovoltaic cells. These polymers exhibited properties that make them suitable for application in photovoltaic devices, indicating the potential of thiazole derivatives in renewable energy technologies (Lee et al., 2010).

Fluorescence and Mass Spectrometric Detection

Thiazole-based reporter molecules, including those modified with azide groups, have been synthesized for fluorescence, UV, and mass spectrometry (MS) detection. These molecules, such as 4-(3-azidopropoxy)-5-(4-bromophenyl)-2-(pyridin-2-yl)thiazole, are valuable tools in chemical biology for tracing bioactive metabolites and labeling biomacromolecules (Wolfram et al., 2014).

Anticancer Activity and Molecular Docking

Further emphasizing its potential in cancer research, thiazole derivatives have been used in studies involving molecular docking and anticancer activity. One study synthesized thiazolyl pyridine derivatives and evaluated their antimicrobial and anticancer activities, providing insights into their molecular binding modes (Abdelrazek et al., 2019).

Future Directions

The future directions for the study of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole could involve further exploration of its potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . These findings suggest that this compound and similar compounds might be developed into novel anti-fibrotic drugs .

Properties

IUPAC Name

4-(4-bromophenyl)-2-pyridin-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2S/c15-11-6-4-10(5-7-11)13-9-18-14(17-13)12-3-1-2-8-16-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZOMLGISBAPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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